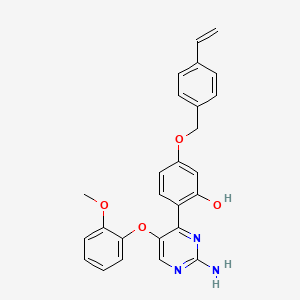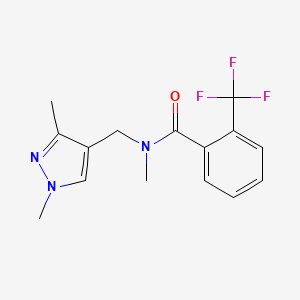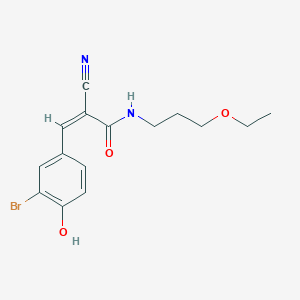
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is a chemical compound that belongs to the pyridine family It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chloro and methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide typically involves the reaction of 6-chloro-5-methylpyridine-3-sulfonamide with 3-methylbutanoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acids, oxidized pyridine derivatives.
Reduction: Amines, reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloro-5-methylpyridine-3-sulfonamide: Shares the pyridine and sulfonamide core structure but lacks the butanamide moiety.
2-(6-Chloro-5-methylpyridine-3-sulfonamido)benzamide: Similar structure with a benzamide group instead of the butanamide group.
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate: Contains a carboxylate group on the pyridine ring.
Uniqueness
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is unique due to the presence of the butanamide moiety, which can influence its chemical reactivity and biological activity. The combination of the sulfonamide, chloro, and methyl groups on the pyridine ring provides a distinct set of properties that can be leveraged for specific applications in research and industry.
属性
IUPAC Name |
2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-6(2)9(11(13)16)15-19(17,18)8-4-7(3)10(12)14-5-8/h4-6,9,15H,1-3H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSCFRSYAKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2524220.png)
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

![2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2524235.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

